molecular formula C24H24N8O3S B11183615 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

Cat. No.: B11183615
M. Wt: 504.6 g/mol
InChI Key: YVAZYTKADZFLCC-UHFFFAOYSA-N
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Description

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of benzodioxole, piperazine, tetrazole, and dihydropyrimidinone moieties, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Benzodioxole Intermediate: This step involves the synthesis of the benzodioxole moiety through a series of reactions, such as the cyclization of catechol derivatives.

    Piperazine Derivatization: The benzodioxole intermediate is then reacted with piperazine to form the piperazine derivative.

    Tetrazole Introduction: The piperazine derivative is further reacted with a phenyl tetrazole compound to introduce the tetrazole moiety.

    Dihydropyrimidinone Formation: Finally, the compound undergoes cyclization to form the dihydropyrimidinone ring, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H24N8O3S

Molecular Weight

504.6 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C24H24N8O3S/c33-22-13-18(15-36-24-27-28-29-32(24)19-4-2-1-3-5-19)25-23(26-22)31-10-8-30(9-11-31)14-17-6-7-20-21(12-17)35-16-34-20/h1-7,12-13H,8-11,14-16H2,(H,25,26,33)

InChI Key

YVAZYTKADZFLCC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=CC(=O)N4)CSC5=NN=NN5C6=CC=CC=C6

Origin of Product

United States

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